

Technical Guide: 1,12-Dibromododecane-d24

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Compound of Interest

Compound Name: 1,12-Dibromododecane-d24

Cat. No.: B15554687

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,12-Dibromododecane-d24**, a deuterated analog of **1,12-Dibromododecane**. This document is intended for professionals in research, science, and drug development, offering detailed information on its properties, applications, and relevant experimental procedures.

Introduction

1,12-Dibromododecane is a linear alkane with the chemical formula C12H24Br2, featuring two bromine atoms at the terminal positions of a dodecane chain.[1] Its deuterated form, **1,12-Dibromododecane-d24**, is a stable isotope-labeled compound where the hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in various analytical and research applications, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for quantitative analysis.[2][3] The presence of deuterium allows for its differentiation from the non-labeled endogenous or administered compound by mass spectrometry.

Physicochemical Properties

The physicochemical properties of both **1,12-Dibromododecane-d24** and its non-deuterated counterpart are summarized in the table below. While some specific experimental data for the deuterated form are limited, the properties are expected to be very similar to the non-deuterated compound, with a notable difference in molecular weight.



| Property | 1,12-Dibromododecane- d24 | 1,12-Dibromododecane |
|-------------------|-------------------------------|--|
| CAS Number | 1044544-84-4[2] | 3344-70-5[4][5][6] |
| Molecular Formula | C12Br2D24[2] | C12H24Br2[1][5] |
| Molecular Weight | 352.28 g/mol [2] | 328.13 g/mol [4][5] |
| Appearance | - | Off-white to pale brown crystalline solid[7] |
| Melting Point | - | 38-42 °C[4][7][8] |
| Boiling Point | 362.8±0.0 °C at 760 mmHg[2] | 215 °C at 15 mmHg[4][7][8] |
| Density | 1.3±0.1 g/cm ³ [2] | - |
| Solubility | - | Insoluble in water; soluble in organic solvents like hexane, toluene, chloroform, and hot methanol.[1][7][9] |
| Stability | Stable[2] | Stable under normal conditions. Combustible and incompatible with strong oxidizing agents.[7][8] |

Applications in Research and Drug Development

The primary application of **1,12-Dibromododecane-d24** is as an internal standard in quantitative analytical methods, such as mass spectrometry. The use of stable heavy isotopes is crucial for accurate quantification in drug development processes.[2][3]

Key Applications:

- Pharmacokinetic Studies: Deuterated compounds are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.[2]
- Metabolic Profiling: Helps in identifying and quantifying metabolites of a drug or parent compound.[2]



 Quantitative Mass Spectrometry: Serves as an ideal internal standard due to its similar chemical behavior and distinct mass-to-charge ratio compared to the non-labeled analyte.

The non-deuterated form, 1,12-Dibromododecane, is primarily used in organic synthesis as a versatile intermediate for creating more complex molecules through reactions like cross-coupling.[1] It has also been utilized in the preparation of specialized polymers called ionenes. [4]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of **1,12-Dibromododecane-d24** are not widely published, a general protocol for the synthesis of the non-deuterated compound is available. Additionally, a generalized workflow for the use of a deuterated internal standard in a pharmacokinetic study is described.

Synthesis of 1,12-Dibromododecane (Non-deuterated)

This protocol describes the one-step bromination of 1,12-dodecanediol.[10]

Materials:

- 250 mL three-neck flask
- 1,12-dodecanediol (0.1 mol)
- Sodium bromide (26 g, 0.25 mol)
- Concentrated sulfuric acid (50 mL)
- Water
- Separatory funnel
- Anhydrous calcium chloride
- Vacuum distillation apparatus

Procedure:

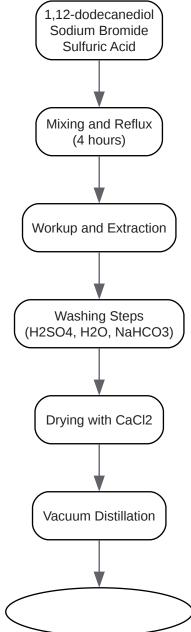


- In the 250 mL three-neck flask, add 30 mL of water and slowly add 50 mL of concentrated sulfuric acid.
- Cool the mixture to room temperature.
- With stirring, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol).
- Heat the mixture to reflux for 4 hours.
- After cooling to room temperature, add 100 mL of water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer successively with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.
- Separate the organic layer and dry it with anhydrous calcium chloride for 30 minutes.
- Perform vacuum distillation to obtain 1,12-Dibromododecane as a colorless liquid.[10]

Visualizations Synthesis Workflow for 1,12-Dibromododecane



Synthesis of 1,12-Dibromododecane



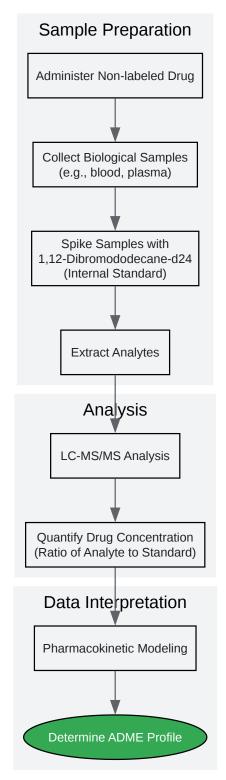
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Caption: Synthesis workflow for 1,12-Dibromododecane.

General Workflow for a Pharmacokinetic Study Using a Deuterated Standard



Pharmacokinetic Study Workflow



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Caption: General workflow for a pharmacokinetic study.



Safety and Handling

1,12-Dibromododecane is classified as an irritant.[8] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1,12-Dibromododecane-d24 is a critical analytical tool for researchers and drug development professionals. Its use as a stable isotope-labeled internal standard enables precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. While detailed experimental protocols for its specific synthesis and use are proprietary or not widely published, the fundamental principles of its application in pharmacokinetic and metabolic studies are well-established. The information and workflows provided in this guide offer a solid foundation for its integration into research and development pipelines.

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